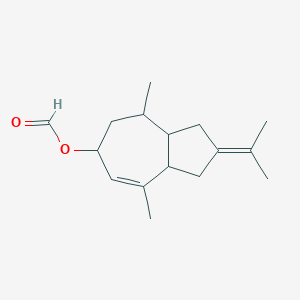
9-Anthryldiazomethane
Overview
Description
Scientific Research Applications
9-Anthryldiazomethane is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Mechanism of Action
The mechanism of action of 9-Anthryldiazomethane involves its ability to derivatize carboxylic acids, forming fluorescent 9-anthrylmethyl ester derivatives. This derivatization enhances the detection sensitivity of the compounds when analyzed using HPLC. The molecular targets are primarily carboxylic acids, and the pathway involves the formation of a stable ester linkage.
Similar Compounds:
- 9-(Diazomethyl)anthracene
- Diazomethane derivatives
Comparison: this compound is unique due to its strong fluorescent properties, making it highly effective for detecting and analyzing carboxylic acids and their derivatives. Compared to other diazomethane derivatives, it offers enhanced sensitivity and specificity in fluorescence-based detection methods .
Biochemical Analysis
Biochemical Properties
9-Anthryldiazomethane plays a significant role in biochemical reactions. It is used as a fluorescent labeling reagent, particularly for the detection of fatty acids and their derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the process of derivatization .
Cellular Effects
Its role as a fluorescent labeling reagent suggests that it could potentially influence cell function by enabling the detection and tracking of specific biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to derivatize biomolecules, making them detectable via fluorescence . This process does not typically involve direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the fluorescent reagent this compound may decompose during storage .
Metabolic Pathways
Given its use as a fluorescent labeling reagent, it may be involved in the metabolic pathways of the biomolecules it is used to label .
Transport and Distribution
Given its use as a fluorescent labeling reagent, it may be distributed wherever the biomolecules it labels are located .
Subcellular Localization
Given its use as a fluorescent labeling reagent, it may be localized wherever the biomolecules it labels are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-Anthryldiazomethane typically involves the oxidation of 9-anthraldehyde hydrazone with an organic oxidant such as N-chlorosuccinimide in an organic solvent like ethyl acetate. The reaction is carried out at room temperature, and the resulting mixture is directly used as the reagent solution for derivatization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation method described above can be scaled up for industrial applications. The key steps involve the synthesis of 9-anthraldehyde hydrazone, followed by its oxidation to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 9-Anthryldiazomethane primarily undergoes derivatization reactions with carboxylic acids, forming fluorescent 9-anthrylmethyl ester derivatives. This reaction enhances the detection sensitivity of the compounds when analyzed using high-performance liquid chromatography (HPLC).
Common Reagents and Conditions:
Reagents: N-chlorosuccinimide, ethyl acetate, 9-anthraldehyde hydrazone.
Conditions: Room temperature, organic solvent medium.
Major Products: The major products formed from the reaction of this compound with carboxylic acids are 9-anthrylmethyl ester derivatives.
properties
IUPAC Name |
9-(diazomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVOJKRZBNPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146219 | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10401-59-9 | |
| Record name | 9-Diazomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthryldiazomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-anthryldiazomethane interact with its target molecules?
A1: this compound functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]
Q2: What are the downstream effects of labeling a molecule with this compound?
A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives.
Q5: Can you elaborate on the performance and applications of this compound under various conditions?
A6: this compound demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: Does this compound exhibit any catalytic properties?
A7: this compound is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]
Q7: Have there been any simulations or calculations performed on this compound?
A7: While the provided research articles do not specifically mention computational studies on this compound itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.
Q8: How does modifying the structure of this compound affect its activity?
A9: While the provided papers do not extensively explore SAR for this compound, they do investigate other fluorescent derivatizing agents. For instance, substituting this compound with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []
Q9: What are the SHE considerations when working with this compound?
A9: While the papers do not specifically address SHE regulations, it's crucial to handle this compound, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.
Q10: Is there any information available regarding the PK/PD properties of this compound?
A10: The research provided focuses on this compound's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.
Q11: Has this compound been used in any cell-based assays or animal models?
A13: The focus of the research is on utilizing this compound for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q12: What are the typical analytical methods employed when using this compound?
A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with this compound derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]
Q13: Are there alternative methods for detecting this compound derivatives besides HPLC?
A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]
Q14: What is the environmental impact of this compound?
A14: The provided research primarily focuses on the analytical applications of this compound and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.
Q15: What validation parameters are essential when developing an analytical method using this compound?
A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]
Q16: How can quality control be maintained when using this compound in analytical procedures?
A16: Key aspects of quality control include using high-purity reagents, proper storage of this compound (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.
Q17: Are there any alternatives to this compound for derivatizing carboxylic acids for fluorescence detection?
A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]
Q18: What are the advantages and disadvantages of using these alternatives compared to this compound?
A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to this compound. [, ]
Q19: What types of samples have been analyzed using this compound derivatization for fatty acid profiling?
A19: this compound has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:
- Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]
- Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]
- Plant Material: Cotyledons of Pharbitis nil []
Q20: What are the advantages of using this compound for prostaglandin analysis compared to other methods?
A20: this compound derivatization coupled with HPLC offers several advantages for prostaglandin analysis:
- High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]
- Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]
- Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]
Q21: Can this compound be used to analyze other types of natural products besides fatty acids and prostaglandins?
A21: Yes, the research demonstrates its application in analyzing:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



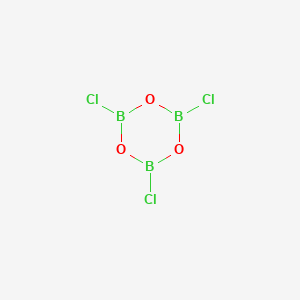

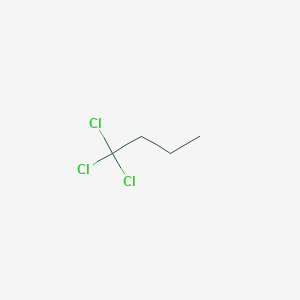


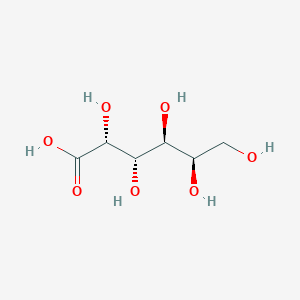
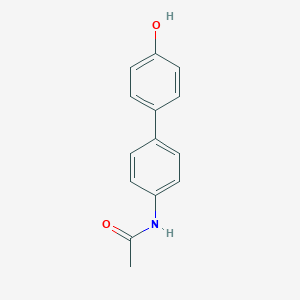



![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

